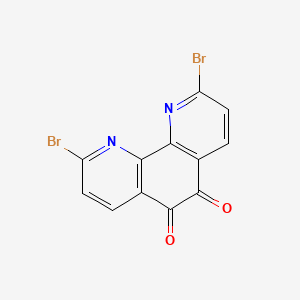

2,9-Dibromo-1,10-phenanthroline-5,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

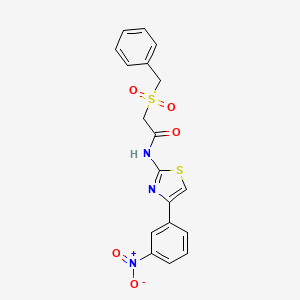

2,9-Dibromo-1,10-phenanthroline-5,6-dione is a chemical compound with the molecular formula C12H4Br2N2O2 . It has a molecular weight of 367.98 . It is a solid substance and is stored under an inert atmosphere at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,9-Dibromo-1,10-phenanthroline-5,6-dione is 1S/C12H4Br2N2O2/c13-7-3-1-5-9 (15-7)10-6 (12 (18)11 (5)17)2-4-8 (14)16-10/h1-4H . The crystal structure of a similar compound, 2,9-dibromo-1,10-phenanthroline, has been reported to be orthorhombic, with a Pna 2 1 (no. 33) space group .Physical And Chemical Properties Analysis

2,9-Dibromo-1,10-phenanthroline-5,6-dione has a predicted boiling point of 574.3±50.0 °C and a predicted density of 2.068±0.06 g/cm3 . It has a molar refractivity of 70.2±0.3 cm3, and its polar surface area is 60 Å2 .Scientific Research Applications

Electrochemical Applications

Electrochemical Behavior and Sensing : 1,10-Phenanthroline-5,6-dione, a derivative of 2,9-Dibromo-1,10-phenanthroline, exhibits interesting electrochemical properties. A study demonstrated its role in selective recognition of copper ions and sensing hydrogen peroxide. This was achieved by modifying electrodes with multiwalled carbon nanotubes and 1,10-phenanthroline-5,6-dione (Gayathri & Kumar, 2014).

Evaluation as a Redox Mediator : Another research focused on the redox mediating properties of 1,10-Phenanthroline-5,6-dione for glucose oxidase modified electrodes. This demonstrated its potential in developing glucose biosensors (Ramanavičius et al., 2014).

Synthetic Chemistry

- Synthesis of Metal Complexes : The synthesis and reactivity of 2,9-Diphenyl-1,10-phenanthroline-5,6-dione were explored, revealing its potential in creating metal complexes useful in photovoltaic devices and solar fuels. The dione can be obtained by oxidation and used for further chemical modifications (Lehnig et al., 2014).

Material Science

Electrochemical Impedance Spectroscopy : Studies on electrochemical impedance spectroscopy of 1,10-Phenanthroline-5,6-dione modified electrodes have shown its effectiveness in modifying electrode properties. This paves the way for its application in various electrochemical systems (Ramanavičius et al., 2014).

DNA Binding Studies : Research involving 1,10-Phenanthroline-5,6-diol, a related compound, showed its ability to bind to DNA. This suggests potential applications in the development of new pharmaceuticals or as tools in molecular biology (Wu et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 1,10-phenanthroline-5,6-dione, a similar compound, forms complexes with cu (ii) and ag (i) that show potent anti-fungal and anti-cancer activity . These complexes may interact with various cellular targets, leading to their observed biological effects.

Mode of Action

It is known that 1,10-phenanthroline-5,6-dione forms complexes with transition metals, leading to the catalytic oxidation of nadh at low overpotential . This suggests that 2,9-Dibromo-1,10-phenanthroline-5,6-dione might interact with its targets in a similar manner, possibly leading to changes in cellular redox states.

Result of Action

It is known that 1,10-phenanthroline-5,6-dione and its complexes show potent anti-fungal and anti-cancer activity . This suggests that 2,9-Dibromo-1,10-phenanthroline-5,6-dione might have similar effects, possibly through the induction of oxidative stress or other cytotoxic mechanisms.

Action Environment

It is known that this compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen, moisture, or temperature

properties

IUPAC Name |

2,9-dibromo-1,10-phenanthroline-5,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2O2/c13-7-3-1-5-9(15-7)10-6(12(18)11(5)17)2-4-8(14)16-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWHEXBKSREKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C(=O)C3=C2N=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dibromo-1,10-phenanthroline-5,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)

![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)